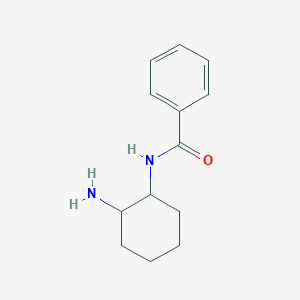
N-(2-aminocyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminocyclohexyl)benzamide is an organic compound with the molecular formula C13H18N2O It is a benzamide derivative where the benzamide group is attached to a 2-aminocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-aminocyclohexyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-aminocyclohexylamine. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and efficient pathway provides high yields and is eco-friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminocyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzamides.
Scientific Research Applications
N-(2-aminocyclohexyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its amide functionality.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-aminocyclohexyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with these targets, influencing their activity. The specific pathways involved depend on the biological context and the particular target being studied .
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-N-(2-aminocyclohexyl)benzamide: This compound has an additional acetamido group, which can influence its chemical properties and biological activity.
2,3-Dimethoxybenzamide: This compound has methoxy groups that can affect its reactivity and interactions with biological targets.
Uniqueness
N-(2-aminocyclohexyl)benzamide is unique due to its specific structure, which combines a benzamide group with a 2-aminocyclohexyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(2-aminocyclohexyl)benzamide |
InChI |
InChI=1S/C13H18N2O/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,14H2,(H,15,16) |
InChI Key |
MGHXBZCCOMKWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


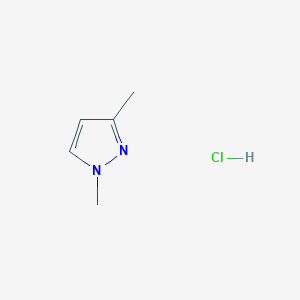
![(2-[Cyano(methyl)amino]ethyl)dimethylamine](/img/structure/B15263742.png)
![1-{[1-(2-Fluorophenyl)propyl]amino}propan-2-ol](/img/structure/B15263747.png)
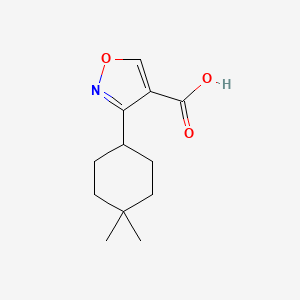
![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid](/img/structure/B15263759.png)
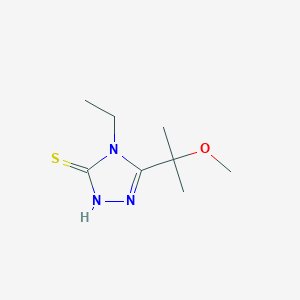
![3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol](/img/structure/B15263769.png)
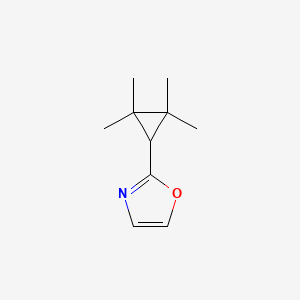

![Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate](/img/structure/B15263796.png)
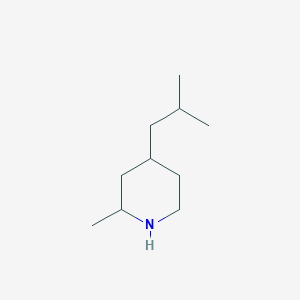
![2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride](/img/structure/B15263803.png)
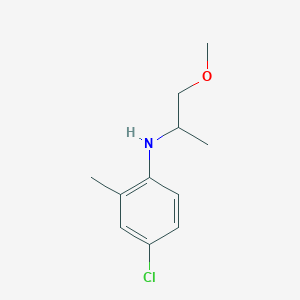
![2-[(2-Methoxyethyl)amino]-5-(pyridin-3-yl)benzonitrile](/img/structure/B15263825.png)
